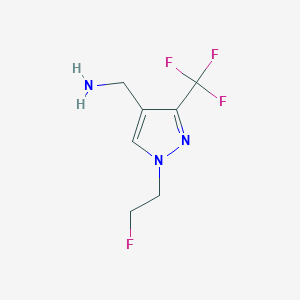

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine

CAS No.: 2097985-73-2

Cat. No.: VC3156118

Molecular Formula: C7H9F4N3

Molecular Weight: 211.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2097985-73-2 |

|---|---|

| Molecular Formula | C7H9F4N3 |

| Molecular Weight | 211.16 g/mol |

| IUPAC Name | [1-(2-fluoroethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine |

| Standard InChI | InChI=1S/C7H9F4N3/c8-1-2-14-4-5(3-12)6(13-14)7(9,10)11/h4H,1-3,12H2 |

| Standard InChI Key | SDWBCGBNOYDWJS-UHFFFAOYSA-N |

| SMILES | C1=C(C(=NN1CCF)C(F)(F)F)CN |

| Canonical SMILES | C1=C(C(=NN1CCF)C(F)(F)F)CN |

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure and Formula

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine features a 5-membered pyrazole heterocycle with three nitrogen atoms, a key structural element shared with many biologically active compounds. The molecular formula is C7H9F4N3, with a calculated molecular weight of approximately 211.16 g/mol. The structural arrangement includes a pyrazole core with three key substituents: a methanamine group (CH2NH2) at the 4-position, a trifluoromethyl group (CF3) at the 3-position, and a 2-fluoroethyl group (CH2CH2F) at the N1 position. This arrangement creates a molecule with multiple fluorine atoms that likely influence its chemical behavior and biological interactions.

The compound shares structural similarities with other pyrazole derivatives mentioned in research literature, particularly those containing fluoroethyl substituents. For example, it has structural elements similar to 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine, though with significant differences in substitution patterns. The presence of the trifluoromethyl group at the 3-position is a distinctive feature that differentiates it from many other pyrazole derivatives and likely contributes to its unique properties.

Physical Properties

Based on structural analysis and comparison with similar compounds, (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine likely exhibits the following physical properties:

| Property | Predicted Value | Basis for Prediction |

|---|---|---|

| Physical State | Crystalline solid | Common for similar pyrazole derivatives |

| Solubility | Moderate in organic solvents; limited water solubility | Based on fluorinated character and amine group |

| Melting Point | 120-160°C (estimated) | Comparable to related pyrazole compounds |

| Lipophilicity (LogP) | 1.5-2.5 (estimated) | Presence of fluorine atoms increases lipophilicity |

| Stability | Stable under standard conditions | Enhanced by fluorination pattern |

The presence of multiple fluorine atoms, particularly the trifluoromethyl group, likely enhances the compound's lipophilicity and metabolic stability compared to non-fluorinated analogues. These fluorine substituents typically alter electronic distribution, affecting hydrogen bonding capabilities and intermolecular interactions . The primary amine group at the 4-position would contribute to potential hydrogen bonding and may increase water solubility compared to completely hydrophobic derivatives.

Chemical Reactivity

The chemical reactivity of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is characterized by several key features:

In comparison to non-fluorinated analogues, this compound would exhibit reduced basicity of the pyrazole nitrogen atoms due to the electron-withdrawing effects of the fluorine-containing substituents. This electronic modification could significantly influence its behavior in acid-base reactions and its interactions with biological systems.

Synthesis and Production Methods

Laboratory Synthesis Routes

The synthesis of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine likely involves multiple steps similar to those used for related pyrazole derivatives. Based on common synthetic approaches for similar compounds, potential synthesis routes include:

Route A: From trifluoromethyl-containing precursors

-

Formation of a trifluoromethyl-substituted pyrazole core

-

N-alkylation with 2-fluoroethyl halide to introduce the fluoroethyl group

-

Functionalization at the 4-position to incorporate the methanamine group

Route B: Convergent approach

-

Preparation of a suitably functionalized hydrazine

-

Condensation with a trifluoromethyl-containing three-carbon synthon

| Production Aspect | Considerations |

|---|---|

| Safety | Handling of reactive fluorinating agents and potentially hazardous intermediates |

| Scale-up | Transition from batch to continuous flow processes for critical steps |

| Cost-efficiency | Selection of economical fluorine sources and optimized reaction conditions |

| Environmental impact | Management of fluorinated waste streams and adoption of green chemistry principles |

| Quality control | Development of robust analytical methods for ensuring product purity |

In an industrial setting, production might utilize automated reactors and continuous flow systems for enhanced efficiency and strict quality control, similar to methods used for related compounds. The handling of fluorine-containing reagents would require specialized equipment and safety protocols due to their potential reactivity and toxicity.

Biological and Pharmacological Properties

Structure-Activity Relationships

Analysis of related pyrazole derivatives provides insights into potential structure-activity relationships relevant to (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine:

| Structural Feature | Potential Impact on Activity |

|---|---|

| Pyrazole core | Provides a rigid scaffold and hydrogen bond acceptor sites |

| Trifluoromethyl at 3-position | Enhances lipophilicity, metabolic stability, and potentially binding affinity |

| Methanamine at 4-position | Offers hydrogen bonding capability and potential for further derivatization |

| 2-fluoroethyl at N1 | Modulates lipophilicity and may influence binding specificity |

Research on related compounds indicates that the position and nature of substituents on the pyrazole ring significantly impact biological activity. For example, in some pyrazole antagonists, the stereochemistry and nature of substituents at specific positions have been shown to be critical for potency . The presence of the trifluoromethyl group at the 3-position may be particularly significant, as similar groups have been associated with enhanced potency in other bioactive pyrazoles.

Comparison with Related Pyrazole Derivatives

(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine shares structural features with several pyrazole derivatives documented in the literature, though with distinct differences:

-

Compared to 1-[1-(2-fluoroethyl)-1H-pyrazol-5-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine, it has a simpler structure with only one pyrazole ring but incorporates the trifluoromethyl group as an additional feature.

-

Unlike [1-(2-fluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride, it features aliphatic fluorination rather than aromatic fluorination, likely resulting in different physicochemical properties and biological behavior .

-

The presence of the trifluoromethyl group distinguishes it from many other pyrazole derivatives and may confer unique properties, including enhanced metabolic stability and altered electronic distribution within the molecule .

Some pyrazole compounds with trifluoromethyl substituents have demonstrated significant biological activities. For instance, research has indicated that certain 3-(trifluoromethyl)pyrazole derivatives exhibit potent antagonistic activity against specific receptors, with IC50 values in the nanomolar range . This suggests potential applications for the target compound in similar biological contexts.

Applications and Research Developments

Future Research Directions

Future research on (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine could productively explore several directions:

-

Comprehensive Characterization: Detailed physical, chemical, and spectroscopic characterization to establish baseline properties for comparison with related compounds.

-

Synthetic Optimization: Development of efficient, scalable synthesis routes that maximize yield and purity while minimizing environmental impact.

-

Biological Screening: Broad screening against diverse biological targets to identify potential applications, followed by focused studies in promising areas.

-

Structure-Activity Relationship Studies: Systematic modification of the basic scaffold to understand how structural changes affect biological activity and physicochemical properties.

-

Computational Modeling: Molecular docking and simulation studies to predict binding interactions with potential biological targets and guide rational design of derivatives.

-

Metabolism and Pharmacokinetic Studies: Investigation of metabolic stability, distribution, and elimination patterns to assess the compound's potential as a drug candidate or lead structure.

These research directions would contribute to a more comprehensive understanding of the compound's properties and potential applications in various scientific and medicinal contexts.

Analytical Methods and Characterization

Spectroscopic Identification

Spectroscopic methods would play a crucial role in the identification and characterization of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine:

-

NMR Spectroscopy: Multiple nuclei would provide valuable structural information:

-

1H NMR would show characteristic signals for the methanamine, pyrazole, and fluoroethyl protons

-

13C NMR would reveal the carbon framework, with splitting patterns due to fluorine coupling

-

19F NMR would be particularly informative, showing distinct signals for the trifluoromethyl group and the fluoroethyl fluorine

-

-

Infrared Spectroscopy: Key absorption bands would include:

-

N-H stretching vibrations from the primary amine (3300-3500 cm-1)

-

C-F stretching vibrations (1000-1400 cm-1)

-

Pyrazole ring vibrations (1400-1600 cm-1)

-

-

Mass Spectrometry: Characteristic fragmentation patterns would include:

The presence of multiple fluorine atoms provides distinctive spectroscopic handles that facilitate unambiguous identification of the compound and its derivatives.

Chromatographic Analysis

Chromatographic methods suitable for analysis of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine include:

| Method | Conditions | Application |

|---|---|---|

| HPLC | Reverse-phase C18 column, acetonitrile/water gradient with 0.1% formic acid | Purity assessment, quantification |

| GC-MS | HP-5MS column, temperature program from 70°C to 280°C | Identification, impurity profiling |

| TLC | Silica gel, ethyl acetate/hexane/triethylamine (7:3:0.1) | Reaction monitoring, preliminary purity checks |

The compound's fluorine content enhances detection sensitivity in methods that employ mass spectrometry or electron capture detection. For quantitative analysis, HPLC with UV detection (λmax ≈ 220-240 nm, estimated based on the pyrazole chromophore) would be suitable, with potential enhancement through fluorescence detection if appropriate derivatization is performed .

Quality Control Parameters

For research and potential pharmaceutical applications, quality control of (1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine would focus on several key parameters:

-

Chemical Purity: Typically assessed by HPLC, with acceptance criteria often set at ≥98% for research grade material and ≥99.5% for pharmaceutical applications.

-

Structural Identity Confirmation: Verified through multiple spectroscopic methods (NMR, MS, IR) to ensure the correct structure.

-

Impurity Profiling: Identification and quantification of potential synthetic by-products, particularly those resulting from incomplete fluorination or side reactions.

-

Water Content: Determined by Karl Fischer titration, with limits typically set based on the intended application.

-

Residual Solvents: Analyzed by headspace GC according to relevant guidelines (e.g., ICH Q3C for pharmaceutical applications).

-

Stability Assessment: Evaluation of stability under various conditions to establish appropriate storage requirements and shelf life.

The development of validated analytical methods would be essential for consistent quality control, particularly if the compound advances to applications requiring regulatory oversight .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume